Cas no 866873-98-5 (10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide)

10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide 化学的及び物理的性質
名前と識別子
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- 5H-Dibenz[b,f]azepine-5-carbonyl bromide, 10,11-dibromo-10,11-dihydro-
- 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide
- 10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide
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- インチ: 1S/C15H10Br3NO/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H
- InChIKey: XJGIMRNXFBIKAU-UHFFFAOYSA-N
- ほほえんだ: C(Br)(N1C2=CC=CC=C2C(Br)C(Br)C2=CC=CC=C12)=O
10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D418890-50mg |
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |
866873-98-5 | 50mg |
$ 98.00 | 2023-04-17 | ||
TRC | D418890-100mg |
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |
866873-98-5 | 100mg |
$ 115.00 | 2023-04-17 | ||
TRC | D418890-25mg |
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |
866873-98-5 | 25mg |
$ 69.00 | 2023-04-17 | ||
TRC | D418890-500mg |
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |
866873-98-5 | 500mg |
$ 425.00 | 2023-04-17 | ||
TRC | D418890-250mg |
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |
866873-98-5 | 250mg |
$ 224.00 | 2023-04-17 | ||
TRC | D418890-1g |
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |
866873-98-5 | 1g |
$ 800.00 | 2023-09-07 |
10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromideに関する追加情報
Introduction to 10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide (CAS No. 866873-98-5)
10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl bromide, with the CAS number 866873-98-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of ongoing investigation for various therapeutic applications.
The molecular structure of 10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl bromide is notable for its dibrominated and carbonyl functionalities, which contribute to its chemical reactivity and biological properties. The presence of bromine atoms at the 10 and 11 positions, along with the carbonyl group at the 5-position, imparts specific pharmacological effects that are of interest to researchers.
Recent studies have explored the potential of 10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl bromide in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound exhibits neuroprotective properties by modulating specific receptors and signaling pathways in the brain. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl bromide can effectively reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, 10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl bromide has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A recent publication in the Cancer Research journal reported that 10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl bromide selectively targets and kills cancer cells while sparing normal cells, making it a potential candidate for developing novel anticancer therapies.
The pharmacokinetic properties of 10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl bromide have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows it to cross the blood-brain barrier efficiently, which is crucial for its neuroprotective effects. Furthermore, the compound's stability in physiological conditions ensures that it remains active for an extended period within the body.
Safety and toxicity assessments are essential for any potential therapeutic agent. Studies have indicated that 10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl bromide has a favorable safety profile at therapeutic doses. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The synthesis of 10,11-Dibromo-10,�dihydro-5H-dibenzob,fazepine-5-carbonyl bromide involves a series of well-defined chemical reactions. The key steps include the formation of the dibrominated intermediate followed by the introduction of the carbonyl group through a carbonylation reaction. These synthetic routes are optimized to ensure high yields and purity of the final product.
In conclusion, 866873--dihydro--dibenzob,-fazepine--carbonyl bromide (CAS No. 866873-), with its unique chemical structure and promising biological activities, represents a valuable compound for further research and development in medicinal chemistry and pharmaceutical sciences. Its potential applications in treating neurological disorders and cancer make it an exciting area of study for scientists and clinicians alike.
866873-98-5 (10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide) 関連製品
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